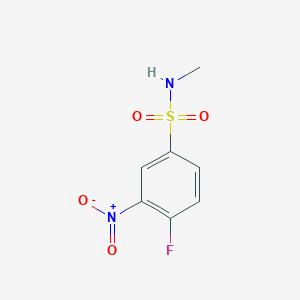

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under basic conditions. This reactivity is facilitated by the electron-withdrawing triazole ring, which activates the aryl chloride toward nucleophilic attack.

Key Findings :

-

Substitution occurs regioselectively at the para position due to steric hindrance from the triazole ring .

-

Products are confirmed via -NMR, showing disappearance of the aromatic proton at δ 7.84 ppm (C6H4Cl) and emergence of new substituent signals .

Ester Functionalization

The ethyl ester group participates in hydrolysis and reduction reactions, enabling further derivatization.

Acid/Base-Catalyzed Hydrolysis

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 h | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 92% | |

| 2M NaOH | RT, 24 h | Sodium 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 85% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via acyl-oxygen cleavage, while basic hydrolysis follows a nucleophilic attack mechanism.

Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → RT, 2 h | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol | 88% |

Characterization :

-

Reduction confirmed by IR loss of the ester carbonyl peak (1720 cm) and appearance of a broad O–H stretch (3400 cm).

Cross-Coupling Reactions

The triazole ring’s electron-deficient nature facilitates transition-metal-catalyzed coupling.

| Reaction Type | Catalyst | Conditions | Product

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role as an Intermediate:

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as anti-inflammatory and antibacterial agents. For instance, the compound has been linked to the development of drugs targeting parasitic infections and cancer treatments .

Case Study: Antitubercular Activity

A series of derivatives based on nitrobenzenesulfonamide have shown promising antitubercular activities. In vitro studies indicated that these compounds exert potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivatives exhibited MIC values as low as 4 μg/mL against both susceptible and rifampin-resistant strains .

Analytical Chemistry

Reagent in Detection Methods:

The compound is utilized as a reagent in analytical chemistry to detect and quantify various chemical substances. Its application enhances the accuracy of results in laboratory settings, particularly in methods that require precise measurements of chemical concentrations .

Material Science

Development of Specialty Polymers:

In material science, this compound is used to create specialty polymers and coatings. These materials exhibit improved thermal stability and chemical resistance, making them suitable for demanding industrial applications. This characteristic is particularly beneficial in environments that require durable materials resistant to harsh chemicals .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound plays a significant role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its chemical properties allow for enhanced efficacy in controlling pests and promoting crop health, which is essential for modern agricultural practices .

Environmental Monitoring

Pollutant Detection:

this compound is employed in environmental monitoring to detect pollutants in water and soil samples. This application aids in environmental protection efforts and ensures compliance with safety regulations by providing reliable data on contaminant levels .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 4-fluoro-3-nitrobenzenesulfonamide

- 4-fluoro-3-nitrobenzenesulfonyl chloride

- 4-fluoro-N-methylbenzenesulfonamide

Uniqueness: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a methylsulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Biologische Aktivität

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 202.19 g/mol

The presence of the fluoro and nitro groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites, disrupting normal biochemical pathways. For instance, it has been noted for its potential as a carbonic anhydrase inhibitor, which plays a crucial role in maintaining acid-base balance in biological systems .

- Reduction Reactions : The nitro group can be reduced to form an amino group, which may further interact with proteins or receptors, enhancing its biological activity .

- Interaction with Biological Macromolecules : It demonstrates the ability to bind to proteins and nucleic acids, influencing cellular processes such as apoptosis and proliferation .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antiparasitic Activity : It has shown effectiveness against Leishmania species, indicating potential use in treating parasitic infections .

- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, particularly through mechanisms involving apoptosis induction .

- Neuropharmacological Effects : Studies indicate that derivatives of this compound can modulate dopaminergic signaling, which may have implications for treating conditions related to addiction and neuroplasticity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound, researchers treated H146 xenograft tumors in SCID mice. The results indicated that the compound significantly induced apoptosis markers such as cleaved PARP and caspase-3 at various time points post-treatment. This suggests robust antitumor activity through apoptotic pathways .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the role of sulfonamide derivatives, including this compound, as carbonic anhydrase inhibitors. The study highlighted how these compounds stabilize glutamate release and enhance dopaminergic tone, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTLSVYSOPRSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.